6-Cyclohexyl-8-fluoro-2,3-dimethylquinolin-4-OL
Description
6-Cyclohexyl-8-fluoro-2,3-dimethylquinolin-4-OL is a quinoline derivative characterized by a hydroxyl group at position 4, methyl groups at positions 2 and 3, a cyclohexyl substituent at position 6, and a fluorine atom at position 7. This compound belongs to the hydroquinolone class, a subset of organoheterocyclic compounds with demonstrated biological relevance . For instance, the cyclohexyl group introduces steric bulk and lipophilicity, while the fluorine atom may improve metabolic stability and target binding through electronegative effects.
Properties
CAS No. |
648942-35-2 |
|---|---|
Molecular Formula |
C17H20FNO |
Molecular Weight |
273.34 g/mol |
IUPAC Name |
6-cyclohexyl-8-fluoro-2,3-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H20FNO/c1-10-11(2)19-16-14(17(10)20)8-13(9-15(16)18)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,19,20) |
InChI Key |
RUAHXTRELUCDMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C(C1=O)C=C(C=C2F)C3CCCCC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-8-fluoro-2,3-dimethylquinolin-4-OL typically involves multiple steps, including cyclization, fluorination, and functional group modifications. One common approach is to start with a suitable aniline derivative, followed by cyclization to form the quinoline core. Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The cyclohexyl group can be introduced through Friedel-Crafts alkylation or other alkylation methods.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexyl-8-fluoro-2,3-dimethylquinolin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Cyclohexyl-8-fluoro-2,3-dimethylquinolin-4-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. Fluorinated quinolines are known for their broad-spectrum antibacterial activity.
Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides, and in the production of liquid crystals for electronic displays.
Mechanism of Action
The mechanism of action of 6-Cyclohexyl-8-fluoro-2,3-dimethylquinolin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, leading to more effective inhibition or modulation of the target. The cyclohexyl group may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Substituent-Driven Bioactivity Differences
- 6-tert-Butyl-8-chloro analogue : This compound exhibited antifungal activity against Pyricularia oryzae with an EC₅₀ of 12.5 µg/mL . The tert-butyl group at position 6 likely enhances hydrophobic interactions with fungal membrane proteins, while the chloro atom at position 8 may contribute to electron-withdrawing effects. However, chlorine’s larger atomic radius compared to fluorine could reduce target selectivity due to steric hindrance.
- Fluorine’s smaller size and high electronegativity may optimize hydrogen-bonding interactions with biological targets, a hypothesis supported by its lower predicted LogP (4.8 vs. 4.3), suggesting improved solubility and bioavailability .
Physicochemical Properties
The base compound, 2,3-dimethylquinolin-4-OL, has a molecular weight of 173.21 g/mol and moderate lipophilicity (LogP ~2.1), limiting its membrane permeability . Introducing bulkier substituents (e.g., cyclohexyl) increases molecular weight (>300 g/mol) and LogP (>4), which may enhance tissue penetration but risk compromising aqueous solubility. The fluorine atom in the target compound mitigates this by balancing hydrophobicity with polar interactions.
Research Findings and Implications
- Antifungal Potential: The 6-tert-butyl-8-chloro analogue’s efficacy against Pyricularia oryzae suggests that the 6-cyclohexyl-8-fluoro variant could achieve similar or superior activity due to fluorine’s superior pharmacokinetic properties .
- Synthetic Feasibility : Cyclohexyl groups are synthetically accessible via Friedel-Crafts alkylation, though regioselectivity challenges at position 6 require careful optimization .
- Unresolved Questions : The impact of cyclohexyl’s stereochemistry (chair vs. boat conformations) on bioactivity remains unexplored. Further crystallographic studies are needed to elucidate binding modes.
Biological Activity
6-Cyclohexyl-8-fluoro-2,3-dimethylquinolin-4-OL is a synthetic compound that belongs to the quinoline family, characterized by its unique molecular structure which influences its biological activity. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H18FNO, with a molecular weight of approximately 273.35 g/mol. The compound consists of a cyclohexyl group at the 6-position, a fluorine atom at the 8-position, and two methyl groups at the 2 and 3 positions of the quinoline ring. This specific substitution pattern enhances its stability and reactivity in biological systems.
The biological activity of this compound primarily involves its interaction with various biomolecules. Preliminary studies suggest that it exerts antimicrobial effects through mechanisms such as:
- Inhibition of cell wall synthesis : Similar to other quinoline derivatives, it may disrupt the synthesis of bacterial cell walls.
- Interference with nucleic acid synthesis : The compound could inhibit DNA or RNA synthesis, leading to cell death.
Additionally, there are indications that it may possess anticancer properties, warranting further investigation into its therapeutic potential .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Significant inhibition |
| Candida albicans | Effective antifungal activity |
The compound's mechanism against these pathogens involves disrupting cellular processes critical for survival .
Antifungal Activity
The compound has also been evaluated for antifungal properties. In comparative studies, it showed promising results against fungi such as Pyricularia oryzae, exhibiting over 80% inhibition at concentrations as low as 50 μg/mL .
Case Studies
- Study on Antifungal Efficacy : A study conducted on various quinoline derivatives indicated that this compound demonstrated superior antifungal activity compared to traditional antifungal agents like Tebufloquin . The study highlighted the potential for developing new antifungal treatments based on this compound.
- Anticancer Potential : Another research effort focused on the anticancer properties of quinoline derivatives, including this compound. The findings suggested that this compound could induce apoptosis in cancer cells through the activation of specific pathways involved in programmed cell death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinoline derivatives. The following table summarizes some related compounds and their activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline carbonate | tert-butyl group at position 6 | Antifungal activity against Pyricularia oryzae |
| 5-Cyclopropyl-6,8-difluoro-pyrazolo[4,3-c]quinolin | Cyclopropyl group and difluorination | Antineoplastic activity |
| 8-Hydroxyquinoline | Hydroxy group at position 8 | Antimicrobial properties |
The unique substitution pattern of this compound contributes to its distinct chemical and biological properties compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
